molecular formula C8HF15O2 B8818668 Perfluoro-n-[13C8]octanoic acid CAS No. 1350614-84-4

Perfluoro-n-[13C8]octanoic acid

Cat. No.: B8818668
CAS No.: 1350614-84-4
M. Wt: 422.010 g/mol
InChI Key: SNGREZUHAYWORS-LLXNCONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoro-n-[13C8]octanoic acid is a perfluorinated carboxylic acid that contains eight carbon atoms, each labeled with the carbon-13 isotope. This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their strong carbon-fluorine bonds, which confer exceptional chemical stability and resistance to degradation. This compound is used in various scientific research applications, particularly in environmental analysis and studies involving perfluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-n-(13C8)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination process, where octanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorinated compounds. The reaction conditions include maintaining a low temperature and using anhydrous hydrogen fluoride as the fluorinating agent.

Industrial Production Methods

Industrial production of perfluoro-n-(13C8)octanoic acid often employs a similar electrochemical fluorination process. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride. The resulting perfluorinated product is then purified through distillation and other separation techniques to obtain high-purity perfluoro-n-(13C8)octanoic acid.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-n-[13C8]octanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylates.

    Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylates and substituted perfluorinated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Perfluoro-n-[13C8]octanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Environmental Analysis: It is used as a standard or tracer in studies investigating the presence and behavior of perfluorinated compounds in the environment.

    Biological Studies: Researchers use this compound to study the bioaccumulation and toxicological effects of perfluorinated substances in living organisms.

    Industrial Applications: It is employed in the production of fluoropolymers and other materials that require high chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of perfluoro-n-(13C8)octanoic acid involves its interaction with proteins and enzymes in biological systems. The acid headgroup enables binding to proteins with fatty acid or hormone substrates, such as serum albumin and liver fatty acid-binding protein. This binding can disrupt normal protein function and lead to various biological effects. Additionally, perfluoro-n-(13C8)octanoic acid can activate nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), influencing gene expression and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid: A closely related compound with similar chemical structure but without the carbon-13 isotope labeling.

    Perfluorononanoic acid: Another perfluorinated carboxylic acid with one additional carbon atom.

    Perfluorooctanesulfonic acid: A perfluorinated sulfonic acid with different functional groups.

Uniqueness

Perfluoro-n-[13C8]octanoic acid is unique due to its carbon-13 isotope labeling, which makes it particularly useful in isotopic studies and tracing experiments. This labeling allows researchers to track the compound’s behavior and interactions in various systems with high precision.

Properties

CAS No.

1350614-84-4

Molecular Formula

C8HF15O2

Molecular Weight

422.010 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4,5,6,7,8-13C8)octanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

SNGREZUHAYWORS-LLXNCONNSA-N

Isomeric SMILES

[13C](=O)([13C]([13C]([13C]([13C]([13C]([13C]([13C](F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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